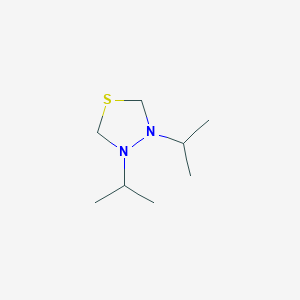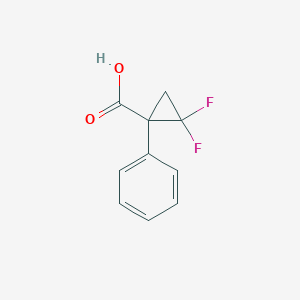
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H8F2O2 . It has a molecular weight of 198.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is1S/C10H7F3O2/c11-7-4-2-1-3-6 (7)9 (8 (14)15)5-10 (9,12)13/h1-4H,5H2, (H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 198.17 . The InChI code provides further information about its molecular structure .Aplicaciones Científicas De Investigación
Application in Synthesis
Specific Scientific Field
Summary of the Application
1,1-Difluorocyclopropane derivatives, which are structurally similar to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, have been found to be important in synthesis . The presence of fluorine substituents can significantly modify the physicochemical properties of the parent molecules .
Methods of Application or Experimental Procedures
The synthesis of these compounds often involves the use of high temperatures (180–190 °C) .
Results or Outcomes
The incorporation of a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .
Application in Hydrogenolysis
Summary of the Application
The title compounds were subjected to hydrogenolysis over PdO or Raney nickel . The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts .
Methods of Application or Experimental Procedures
The compounds were hydrogenolyzed over PdO or Raney nickel .
Results or Outcomes
The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .
Application in Biological Activity
Specific Scientific Field
Summary of the Application
Cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances, such as antibiotics, anticancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides . Geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds .
Methods of Application or Experimental Procedures
These compounds are often synthesized and then tested for their biological activity .
Results or Outcomes
Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .
Application in Materials Science
Specific Scientific Field
Summary of the Application
The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in materials sciences .
Methods of Application or Experimental Procedures
These compounds are often synthesized and then tested for their properties .
Results or Outcomes
Fluorine substituents can affect the charge distribution, electrostatic surface, and solubility of chemical entities, thus often leading to useful outcomes .
Application in Consecutive Cross-Coupling Reactions
Summary of the Application
The cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with 2 equivalents of boronic acids in the presence of catalytic amounts of Pd (OAc) 2 and Na 2 CO 3 afforded the mono-coupled products in high yields . The use of 4 equivalents of boronic acids in this reaction resulted in the formation of symmetrical di-coupled products .
Methods of Application or Experimental Procedures
The compounds were cross-coupled with boronic acids in the presence of Pd (OAc) 2 and Na 2 CO 3 .
Results or Outcomes
The consecutive cross-coupling reaction of a proper precursor such as a 1,1-difluoroethenylidene species bearing a metal functional group, a halogen substituent or a tosylate group at the vinyl carbon provides a concise and efficient method for the synthesis of 2,2-disubstituted-1,1-difluoroethenes .
Application in Biological Activity and Materials Science
Specific Scientific Field
Biochemistry and Materials Science
Summary of the Application
The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, and materials sciences . The 1,1-difluoroethenylidene functionality in these compounds is known to act as a bioisostere for the carbonyl group of many biologically active compounds .
Results or Outcomes
Fluorine substituents can affect the charge distribution, electrostatic surface, and solubility of chemical entities, thus often leading to useful outcomes . Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .
Propiedades
IUPAC Name |
2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRNDRDZDULUAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434491 |
Source


|
| Record name | 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid | |
CAS RN |
156021-07-7 |
Source


|
| Record name | 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

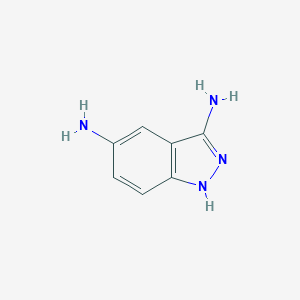
![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)


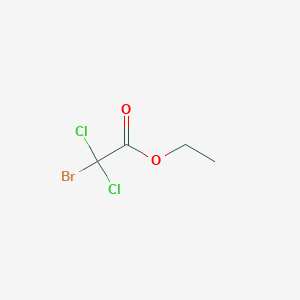



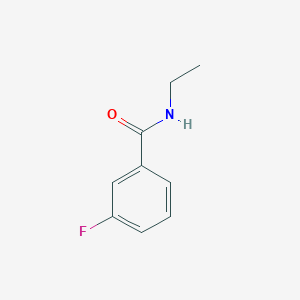
![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)



